molecular formula C16H18N2O5 B1671891 Indolebutyroyl aspartic acid CAS No. 101289-65-0

Indolebutyroyl aspartic acid

Cat. No.: B1671891
CAS No.: 101289-65-0
M. Wt: 318.32 g/mol
InChI Key: VZPZSWBXKJFYJG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolebutyroyl aspartic acid is a conjugated molecule comprising indole-3-butyric acid (IBA) linked to aspartic acid, a non-essential amino acid. IBA itself is a well-known synthetic auxin widely used in horticulture to promote root development in plant cuttings . Conjugation with aspartic acid likely modifies its solubility, stability, and bioactivity, as seen in analogous compounds like indole-3-acetic acid (IAA)-aspartate, which regulates auxin homeostasis in plants .

Properties

CAS No.

101289-65-0

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

(2S)-2-[4-(1H-indol-3-yl)butanoylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O5/c19-14(18-13(16(22)23)8-15(20)21)7-3-4-10-9-17-12-6-2-1-5-11(10)12/h1-2,5-6,9,13,17H,3-4,7-8H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

VZPZSWBXKJFYJG-ZDUSSCGKSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS No.

101289-65-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Indolebutyroyl aspartic acid;  Auxistim A; 

Origin of Product

United States

Comparison with Similar Compounds

Indole-3-Butyric Acid (IBA)

Structural Differences :

  • IBA consists of an indole ring attached to a butyric acid side chain, whereas indolebutyroyl aspartic acid replaces the terminal carboxylic acid of IBA with an aspartic acid moiety.

Indole-3-Acetic Acid (IAA) and Its Conjugates

Structural and Functional Contrasts :

  • IAA, the primary natural auxin, has a shorter acetic acid side chain compared to IBA’s butyric acid.
  • IAA-aspartate, a well-characterized conjugate, is enzymatically hydrolyzed to release free IAA, modulating auxin levels .

Research Findings :

  • IAA-aspartate is less bioactive than free IAA but critical for auxin homeostasis. This compound may follow a similar hydrolytic activation mechanism.
  • The longer side chain in IBA derivatives could confer greater lipophilicity, influencing membrane permeability and persistence in plant tissues.

Asparagine and Glutamic Acid Derivatives

Asparagine vs. Aspartic Acid :

  • Asparagine, an amide derivative of aspartic acid, differs by replacing a carboxyl group with an amide (-CONH₂).
  • Asparagine conjugates often exhibit higher biological activity than aspartic acid derivatives. For example, lycomarasmin analogs with asparagine showed enhanced phytotoxic activity compared to aspartic acid counterparts .

Glutamic Acid Comparison :

  • Glutamic acid has an additional methylene group (-CH₂-) compared to aspartic acid.
  • In enzymatic studies, substituting aspartic acid with glutamic acid in metal-binding sites disrupted catalytic activity due to altered spatial positioning, highlighting the sensitivity of biological systems to side-chain length .

Malic Acid Coordination Complexes

Structural Analogues :

  • Malic acid, a dicarboxylic acid with a hydroxyl group, forms coordination complexes similar to aspartic acid. A copper-aspartate complex (Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O) demonstrated photoluminescence properties, whereas a malic acid analogue (Cu₄(Trz)₂(Mal)₂(H₂O)₂·3H₂O) showed differences in ligand coordination due to –OH vs. –NH₂ functional groups .

Implications :

  • Functional group variations (e.g., –NH₂ in aspartic acid vs. –OH in malic acid) significantly impact chemical behavior, suggesting that this compound’s amino group could enhance metal-binding or catalytic interactions compared to non-amino acid conjugates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indolebutyroyl aspartic acid
Reactant of Route 2
Reactant of Route 2
Indolebutyroyl aspartic acid

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